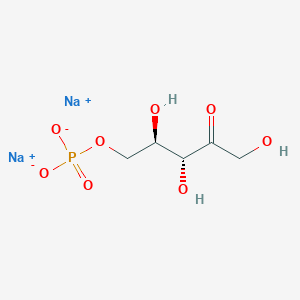
Ethyl 2-(benzylideneamino)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-(benzylideneamino)acetate involves a series of novel compounds synthesized from reactions of benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives. These reactions proceed in good yields under reflux conditions in acetone as a solvent for approximately 5 hours. The structures of these new compounds are confirmed through various spectroscopic methods such as 1H NMR, 13C NMR, IR, elemental analyses, and mass spectroscopy (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was elucidated using spectral studies and confirmed by X-ray diffraction studies. It crystallizes in the monoclinic crystal system under the space group P21/n, adopting a Z conformation about the C=C bond, which showcases the intricate molecular geometry that compounds in this class can exhibit (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 2-(benzylideneamino)acetate and its derivatives are versatile in chemical reactions. For instance, these compounds can undergo recyclization in reaction with primary amines, leading to the formation of new compounds with distinct structures and potential applications. The product structure from such reactions is often determined by X-ray analysis, highlighting the reactivity and transformation capability of these molecules (Shipilovskikh et al., 2014).
Physical Properties Analysis
The crystal structure, as demonstrated in related compounds like ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, is stabilized by aromatic π–π interactions and intermolecular C—H⋯O non-classical hydrogen bonds. These interactions contribute to the physical stability and crystalline nature of these compounds, which is crucial for their application in various chemical contexts (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl 2-(benzylideneamino)acetate derivatives are highlighted by their reactions with various reagents, leading to the synthesis of compounds with significant antitumor activities. These reactions involve heterocyclization processes, indicating the compound’s ability to form diverse and biologically active molecules through its interaction with different chemical reagents (Mohareb & Gamaan, 2018).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Ethyl 2-(benzylideneamino)acetate is a chemical compound with the molecular formula C11H13NO2 . It’s often used in chemical synthesis due to its properties .
- The methods of application or experimental procedures would depend on the specific synthesis it’s being used in. Generally, it would be used in a reaction under controlled conditions of temperature and pressure .
- The outcomes would also depend on the specific synthesis, but it could potentially be used to create a variety of other compounds .
-
Food Industry
- Ethyl acetate, a related compound, is widely used in the food industry for its sweet smell that is used to bring a fruity flavor to candy, baked goods, gum, etc .
- The methods of application would involve incorporating the compound into the food product during the manufacturing process .
- The outcomes would be food products with a desired fruity flavor .
-
Beverage Industry
-
Solvent Industry
- Ethyl acetate is considered a greener alternative to other solvents because of its lower toxicity and hazard compared to conventional solvents .
- It’s used in various industrial processes as a solvent, including in the production of paints, adhesives, and resins .
- The outcomes would be various industrial products made using a more environmentally friendly solvent .
-
Biodiesel Synthesis
-
Pharmaceutical Industry
-
Biotechnological Production
- Ethyl acetate can be produced by yeasts in a biotechnological process .
- The methods of application would involve using yeasts like Pichia anomala, Candida utilis, and Kluyveromyces marxianus to convert sugar into ethyl acetate .
- The outcomes would be a more environmentally friendly method of producing ethyl acetate .
-
Chemical Industry
- Ethyl 2-(benzylideneamino)acetate could potentially be used in the chemical industry due to its specific chemical properties .
- The methods of application would depend on the specific chemical process it’s being used in .
- The outcomes would also depend on the specific process, but it could potentially be used to create a variety of other compounds .
-
Cosmetics Industry
-
Cleaning Products
- Ethyl acetate is used in the production of cleaning products due to its solvent properties .
- The methods of application would involve incorporating the compound into the cleaning product during the manufacturing process .
- The outcomes would be cleaning products that can effectively dissolve dirt and grime .
-
Adhesive Industry
-
Paint Industry
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUMJAKVLLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326806 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylideneamino)acetate | |
CAS RN |
40682-54-0 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


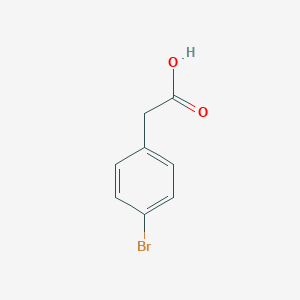
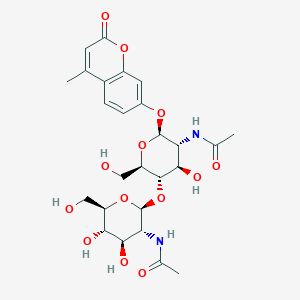
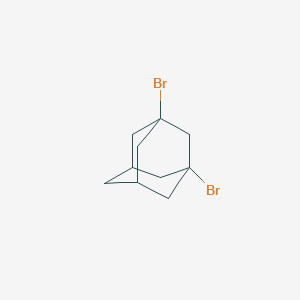
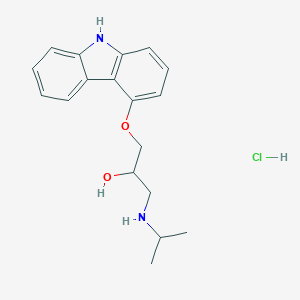
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
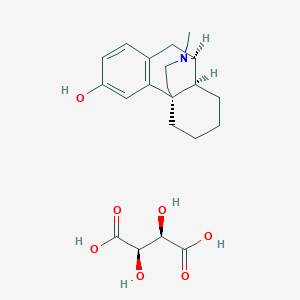
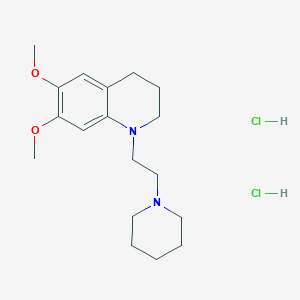


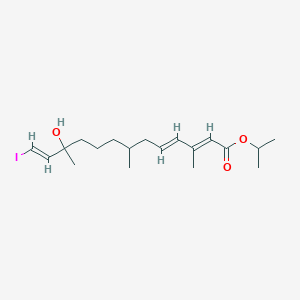

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
